1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-
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Overview
Description
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- is a chlorinated derivative of isoindole, a heterocyclic compound consisting of a benzene ring fused with a pyrrole ring
Preparation Methods
The synthesis of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- typically involves the chlorination of isoindole derivatives. One common method is the reaction of isoindole with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial production methods for this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas and ensure the safety of the operation. The purity of the final product is typically verified using techniques such as gas chromatography and mass spectrometry.
Chemical Reactions Analysis
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the chlorinated isoindole to less chlorinated derivatives or even to the parent isoindole.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields isoindole-1,3-dione derivatives, while reduction can produce a range of partially or fully dechlorinated isoindoles.
Scientific Research Applications
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include oxidative stress pathways, where it can act as a reactive oxygen species scavenger .
Comparison with Similar Compounds
1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- can be compared with other chlorinated isoindole derivatives, such as:
1H-Isoindole, 1,1,3,4,5,6-hexachloro-: This compound has one less chlorine atom and exhibits slightly different reactivity and applications.
1H-Isoindole, 1,1,3,4,5,6,7,8-octachloro-: With one additional chlorine atom, this compound is even more reactive and has distinct uses in industrial applications.
The uniqueness of 1H-Isoindole, 1,1,3,4,5,6,7-heptachloro- lies in its specific degree of chlorination, which balances reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
52135-26-9 |
---|---|
Molecular Formula |
C8Cl7N |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1,1,3,4,5,6,7-heptachloroisoindole |
InChI |
InChI=1S/C8Cl7N/c9-3-1-2(4(10)6(12)5(3)11)8(14,15)16-7(1)13 |
InChI Key |
FXRBYDKQFPIWTH-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(N=C2Cl)(Cl)Cl |
Origin of Product |
United States |
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